



# **Application Notes and Protocols: SR 27897 Dosage for In-Vivo Rodent Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lintitript |           |
| Cat. No.:            | B1675547   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SR 27897, also known as **lintitript**, is a potent and highly selective non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. It has been instrumental in elucidating the physiological roles of CCK-A receptors in various biological processes, particularly in gastrointestinal motility and satiety. These application notes provide a comprehensive overview of the in-vivo administration of SR 27897 in rodent models, including recommended dosages, detailed experimental protocols, and relevant signaling pathways.

### **Quantitative Data Summary**

The following tables summarize the effective dosages of SR 27897 observed in various in-vivo rodent models. These values are crucial for experimental design and dose-response studies.

Table 1: Effective Dosages of SR 27897 in Mice



| Experimental<br>Model                                                          | Route of<br>Administration | Effective Dose<br>(ED50) | Species/Strain | Reference |
|--------------------------------------------------------------------------------|----------------------------|--------------------------|----------------|-----------|
| Antagonism of CCK-induced inhibition of gastric emptying                       | Oral (p.o.)                | 3 μg/kg                  | Mice           |           |
| Inhibition of<br>CCK-induced<br>gallbladder<br>emptying                        | Oral (p.o.)                | 72 μg/kg                 | Mice           |           |
| Inhibition of egg<br>yolk-induced<br>gallbladder<br>emptying                   | Oral (p.o.)                | 27 μg/kg                 | Mice           |           |
| Reduction of<br>CCK-induced<br>decrease of<br>cerebellar cGMP<br>levels        | Intraperitoneal<br>(i.p.)  | 0.013 mg/kg              | Mice           |           |
| Blockade of<br>CCK-induced<br>turning behavior<br>(intrastriatal<br>injection) | Intraperitoneal<br>(i.p.)  | 0.2 mg/kg                | Mice           | _         |

Table 2: Effective Dosages of SR 27897 in Rats



| Experimental<br>Model                                          | Route of<br>Administration | Effective Dose<br>(ED50 or MED)           | Species/Strain | Reference |
|----------------------------------------------------------------|----------------------------|-------------------------------------------|----------------|-----------|
| Reversal of CCK-induced amylase secretion                      | Intravenous (i.v.)         | 1 mg/kg<br>(complete<br>reversal)         | Rat            |           |
| Antagonism of CCK-induced hypophagia                           | Intraperitoneal (i.p.)     | 0.003 mg/kg<br>(ED50)                     | Rat            |           |
| Antagonism of CCK-induced hypolocomotion                       | Intraperitoneal (i.p.)     | 0.002 mg/kg<br>(ED50)                     | Rat            | _         |
| Blockade of potentiation of apomorphine's effect on DA neurons | Intraperitoneal<br>(i.p.)  | 1.25 mg/kg<br>(Minimal<br>Effective Dose) | Rat            | _         |

## **Experimental Protocols Formulation of SR 27897 for In-Vivo Administration**

SR 27897 is a poorly water-soluble compound. The following is a general protocol for its formulation for oral and intraperitoneal administration. Note: The exact vehicle composition used in the primary literature for SR 27897 is not consistently reported. Therefore, a generalized approach for formulating poorly soluble compounds is provided. Researchers should perform small-scale solubility and stability tests to optimize the vehicle for their specific experimental needs.

#### Materials:

- SR 27897 powder
- Dimethyl sulfoxide (DMSO)



- Tween 80 (Polysorbate 80) or Polyethylene glycol 400 (PEG400)
- Sterile saline (0.9% NaCl) or sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Protocol:

- Stock Solution Preparation:
  - Weigh the desired amount of SR 27897 powder in a sterile microcentrifuge tube.
  - Add a minimal amount of DMSO to dissolve the powder completely. For example, for a 10 mg/mL stock solution, add 100 μL of DMSO to 1 mg of SR 27897.
  - Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication can aid dissolution.
- Working Solution for Intraperitoneal (i.p.) Injection:
  - In a separate sterile tube, prepare the vehicle. A common vehicle for i.p. injection of DMSO-soluble compounds is a mixture of DMSO, Tween 80 (or PEG400), and saline. A typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
  - Slowly add the SR 27897 stock solution to the vehicle while vortexing to prevent precipitation.
  - The final concentration of DMSO in the injectate should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.
  - Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of Tween 80 or PEG400).
- Working Suspension for Oral Gavage (p.o.):



- For oral administration, a suspension is often used. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
- Add a small amount of a surfactant like Tween 80 (e.g., 1-2%) to the CMC solution to aid in wetting the compound.
- Add the SR 27897 stock solution to the vehicle and vortex vigorously to create a homogenous suspension.
- Ensure the suspension is well-mixed immediately before each administration.

## Protocol for Antagonism of CCK-Induced Hypophagia in Rats

This protocol assesses the ability of SR 27897 to block the satiety-inducing effects of cholecystokinin (CCK).

#### Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- SR 27897 dosing solution
- CCK-8 (sulfated) solution (e.g., in sterile saline)
- Vehicle control solution
- Standard rat chow
- Metabolic cages for individual housing and food intake measurement
- Syringes and needles for i.p. injection

#### Protocol:

Animal Acclimation:



- House rats individually in metabolic cages for at least 3-5 days to acclimate to the environment and the measurement of food intake.
- Provide ad libitum access to food and water.
- Handle the animals daily to reduce stress associated with the experimental procedures.

#### • Fasting:

Fast the rats for 18-24 hours before the experiment, with free access to water.

#### • Drug Administration:

- Administer SR 27897 (e.g., 0.001-0.1 mg/kg, i.p.) or vehicle control to different groups of rats.
- The volume of injection should be consistent across all animals (e.g., 1 mL/kg).

#### · CCK Administration:

30 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3 μg/kg, i.p.) or saline control.

#### Food Intake Measurement:

- Immediately after the CCK-8 or saline injection, provide a pre-weighed amount of standard rat chow.
- Measure cumulative food intake at regular intervals (e.g., 30, 60, and 120 minutes).

#### Data Analysis:

- Calculate the food intake for each animal and express it as g/kg of body weight.
- Compare the food intake between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
- Determine the ED50 of SR 27897 for the antagonism of CCK-induced hypophagia.



## Protocol for Inhibition of CCK-Induced Gallbladder Emptying in Mice

This protocol evaluates the efficacy of SR 27897 in preventing gallbladder contraction stimulated by CCK.

#### Materials:

- Male Swiss-Webster mice (20-25 g)
- SR 27897 dosing suspension
- CCK-8 solution
- Vehicle control suspension
- Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
- Surgical instruments
- Analytical balance

#### Protocol:

- · Animal Preparation:
  - Fast the mice for 18-24 hours with free access to water to ensure gallbladder filling.
- Drug Administration:
  - Administer SR 27897 (e.g., 10-100 µg/kg, p.o.) or vehicle control to different groups of mice.
  - The volume of oral gavage should be consistent (e.g., 10 mL/kg).
- CCK Administration:



- $\circ$  60 minutes after the administration of SR 27897 or vehicle, administer CCK-8 (e.g., 1-3  $\mu g/kg$ , i.p.).
- Gallbladder Excision:
  - 20-30 minutes after CCK-8 administration, anesthetize the mice.
  - Perform a laparotomy to expose the gallbladder.
  - Carefully dissect the gallbladder and remove it.
- Gallbladder Weight Measurement:
  - Immediately weigh the excised gallbladder on an analytical balance. The weight of the gallbladder is directly proportional to its volume.
- Data Analysis:
  - Compare the gallbladder weights between the different treatment groups. A higher weight indicates less emptying.
  - Calculate the percentage of inhibition of gallbladder emptying for the SR 27897 treated groups compared to the CCK-8 alone group.
  - Determine the ED50 of SR 27897 for the inhibition of CCK-induced gallbladder emptying.

# Visualizations Signaling Pathway of CCK-A Receptor Antagonism





Click to download full resolution via product page

Caption: Signaling pathway of CCK-A receptor and its antagonism by SR 27897.

## **Experimental Workflow for In-Vivo Testing of SR 27897**





Click to download full resolution via product page

Caption: General experimental workflow for in-vivo evaluation of SR 27897.



### Logical Relationship: Dosage and Effect of SR 27897



Click to download full resolution via product page

Caption: Relationship between SR 27897 dosage and its peripheral vs. central effects.

 To cite this document: BenchChem. [Application Notes and Protocols: SR 27897 Dosage for In-Vivo Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675547#sr-27897-dosage-for-in-vivo-rodent-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com